FP-Tztp

Descripción general

Descripción

This compound is primarily used in positron emission tomography (PET) scans to study neurological disorders such as Alzheimer’s disease . The ability of FP-Tztp to selectively bind to the M2 receptor makes it a valuable tool in neuroscience research.

Aplicaciones Científicas De Investigación

FP-Tztp has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

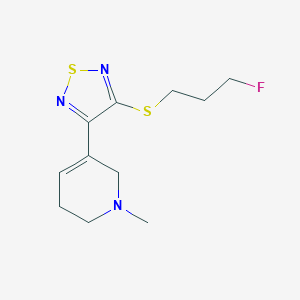

FP-Tztp, or 3-(3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, is a radiolabeled compound that preferentially binds to the M2 muscarinic receptor . The M2 muscarinic receptor is a subtype of muscarinic acetylcholine receptors, which play a crucial role in various physiological functions, including neuronal signaling .

Mode of Action

This compound interacts with its target, the M2 muscarinic receptor, by binding to it . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .

Biochemical Pathways

The binding of this compound to the M2 muscarinic receptors impacts the cholinergic neurotransmitter system . This system is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia . .

Pharmacokinetics

The pharmacokinetics of this compound involve its rapid uptake in the brain, with blood-to-brain delivery constants (K1) values of 0.4 to 0.6 mL·min-1·mL-1 in gray matter . The tracer kinetics and distribution volumes (V) of this compound have been characterized using positron emission tomography (PET) and a metabolite-corrected arterial input function .

Result of Action

The binding of this compound to M2 receptors can be visualized using PET imaging, providing a measure of the density and function of M2 receptors . This has potential implications for studying conditions like Alzheimer’s disease, where a substantial reduction of M2 receptors has been observed .

Análisis Bioquímico

Biochemical Properties

FP-Tztp has shown preferential binding to the M2 muscarinic receptor . This selectivity is not due to ATP-dependent mechanisms . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .

Cellular Effects

This compound has been studied in Chinese hamster ovarian cells expressing the five subtypes of human muscarinic receptor . The off-rate of this compound varied with the percentage of M2 subtype in the tissue region . This suggests that this compound may have different effects on cells depending on the distribution of muscarinic receptor subtypes.

Molecular Mechanism

The molecular mechanism of this compound’s action is related to its binding to the M2 muscarinic receptor . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may contribute to its M2 selectivity .

Temporal Effects in Laboratory Settings

In vitro off-rate studies from rat brain tissue showed that the off-rate of this compound varied with the percentage of M2 subtype in the tissue region . This suggests that the effects of this compound may change over time in a laboratory setting, depending on the distribution of M2 receptors.

Metabolic Pathways

It is known that this compound interacts with the muscarinic acetylcholine neurotransmitter system , which is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia .

Transport and Distribution

It is known that this compound has high affinity to muscarinic M2 receptors in vivo in the rhesus monkey .

Subcellular Localization

Given its interaction with the muscarinic acetylcholine neurotransmitter system , it is likely that this compound is localized to areas of the cell where these receptors are present.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FP-Tztp involves a multi-step process. Initially, the radiolabeling of propyl ditosylate with fluorine-18 is performed to produce [18F]fluoropropyl tosylate. This intermediate is then alkylated onto a sulfide to form the thioalkyl chain of this compound . The optimal radiolabeling conditions include a total flow rate of 40 mL/min and a temperature of 190°C, resulting in a radiochemical yield of 26% with high radiochemical purity .

Industrial Production Methods

Industrial production of this compound typically employs continuous-flow microfluidics, which offers advantages such as reduced reagent consumption, shorter reaction times, and higher radiochemical yields compared to traditional batch synthesis methods . This technique is particularly beneficial for producing radiotracers like this compound, where high purity and specific activity are crucial.

Análisis De Reacciones Químicas

Types of Reactions

FP-Tztp undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.

Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-(3-Fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (FP-TZTP)

- 3-(3-Propylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (P-TZTP)

- 3-(3-(3-Trifluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (F3P-TZTP)

Uniqueness

This compound is unique due to its high selectivity for the M2 receptor subtype, which is not as pronounced in other similar compounds . This selectivity makes this compound particularly valuable for studying neurological disorders where M2 receptor density is altered, such as Alzheimer’s disease .

Actividad Biológica

FP-TZTP, a radiolabeled compound primarily used for imaging muscarinic M2 receptors, has garnered attention due to its unique pharmacological properties and potential applications in studying neurological conditions such as Alzheimer's disease and depression. This article explores the biological activity of this compound, summarizing key research findings, methodologies, and implications.

Overview of this compound

This compound (3-(3-{3-[18F]fluoropropyl}thio}-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a selective radiotracer for muscarinic acetylcholine receptors, particularly the M2 subtype. It is primarily utilized in positron emission tomography (PET) imaging to assess receptor binding and distribution in vivo. The compound exhibits a modest selectivity for M2 receptors over M1 receptors, with affinity constants of 2.2 nM for M2 and 7.4 nM for M1 .

Key Findings

- Pharmacokinetics : Research indicates that small structural variations in the TZTP molecule significantly affect its pharmacokinetics (PK) within the brain and peripheral organs. For instance, studies comparing this compound with other derivatives demonstrated notable differences in log D, plasma protein binding (PPB), and distribution volumes (DV) in baboons .

- In Vivo Selectivity : The in vivo selectivity of this compound for M2 receptors was confirmed through experiments involving gene-manipulated knockout mice. The binding of this compound was sensitive to endogenous acetylcholine levels, as shown by competition models following cholinesterase inhibition with physostigmine .

- Clinical Relevance : Elevated binding of this compound was observed in subjects carrying the APOE-ε4 allele compared to non-carriers, suggesting its potential utility in assessing Alzheimer's disease risk factors .

Imaging Techniques

- PET Imaging : this compound has been utilized in both bolus injection and constant infusion methods during PET scans to study its distribution and receptor binding dynamics. Constant infusion was found to yield more precise distribution ratios between tissue and plasma compared to bolus injection due to rapid blood clearance and metabolism of the compound .

- Autoradiography : Ex vivo autoradiography techniques have validated the selective binding of this compound to M2 receptors in brain tissues from knockout mice, reinforcing its specificity as a radiotracer for PET imaging .

Neurological Disorders

This compound has been instrumental in elucidating the role of muscarinic receptors in various neurological disorders:

- Alzheimer's Disease : Studies have shown that this compound can effectively measure changes in muscarinic receptor availability associated with Alzheimer's pathology. Increased binding has been linked to decreased synaptic acetylcholine levels in older adults .

- Mood Disorders : Research involving bipolar disorder (BD) and major depressive disorder (MDD) patients demonstrated reduced M2 receptor binding compared to healthy controls using this compound imaging. This suggests a potential biomarker role for this compound in mood disorders .

Summary Table of Key Findings

| Study Focus | Key Findings |

|---|---|

| Pharmacokinetics | Small structural changes affect PK; rapid metabolism observed post-injection |

| In Vivo Selectivity | Confirmed through knockout models; sensitive to endogenous acetylcholine |

| Clinical Relevance | Increased binding in APOE-ε4 carriers; potential marker for Alzheimer's disease risk |

| Imaging Techniques | Constant infusion preferred for accurate distribution ratios; validated by autoradiography |

| Neurological Disorders | Reduced M2 receptor binding in BD/MDD; significant implications for understanding mood disorders |

Propiedades

IUPAC Name |

3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKPPQNBFQLLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C2=NSN=C2SCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435762 | |

| Record name | FP-TZTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424829-90-3 | |

| Record name | FP-TZTP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FP-TZTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FP-TZTP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.